molecular formula C11H18N4OS B7590036 N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide

Cat. No. B7590036
M. Wt: 254.35 g/mol
InChI Key: AYONFXBJMZUMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its effects on the human body. MPTP was first synthesized in the 1970s and was initially used as a herbicide. However, it was later discovered that MPTP has neurotoxic effects and can cause Parkinson's disease-like symptoms in humans. Since then, MPTP has been used as a tool to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.

Mechanism of Action

MPTP is metabolized in the body to MPP+, which is selectively toxic to dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters in the neurons and causes mitochondrial dysfunction and oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease-like symptoms include tremors, rigidity, bradykinesia, and postural instability. These symptoms are caused by the selective loss of dopaminergic neurons in the substantia nigra. MPTP has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.

Advantages and Limitations for Lab Experiments

MPTP is a useful tool for studying the mechanisms of Parkinson's disease and for developing new treatments for the condition. However, there are some limitations to using MPTP in lab experiments. MPTP-induced Parkinson's disease-like symptoms are not identical to the symptoms of human Parkinson's disease, and the neurodegenerative process in MPTP-induced Parkinson's disease is more rapid than in human Parkinson's disease. Additionally, MPTP is a neurotoxin and can be dangerous to handle, requiring strict safety protocols.

Future Directions

There are several future directions for research on MPTP and Parkinson's disease. One area of research is focused on developing new treatments for Parkinson's disease based on the mechanisms of MPTP-induced neurodegeneration. Another area of research is focused on understanding the role of oxidative stress and inflammation in the neurodegenerative process. Additionally, there is ongoing research into the use of MPTP as a tool for studying other neurodegenerative diseases.

Synthesis Methods

MPTP can be synthesized using a variety of methods, including the reaction of 2-chloroethylamine hydrochloride with 5-methyl-1H-pyrazole-4-carboxylic acid followed by the reaction with thioamide. The final product is then purified using chromatography techniques.

Scientific Research Applications

MPTP has been extensively studied for its effects on the human body, particularly its ability to induce Parkinson's disease-like symptoms in humans. MPTP is selectively toxic to dopaminergic neurons in the substantia nigra, which are the same neurons that are affected in Parkinson's disease. This makes MPTP an ideal tool for studying the mechanisms of Parkinson's disease and for developing new treatments for the condition.

properties

IUPAC Name

N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-8-9(5-14-15-8)3-2-4-12-11(16)10-6-17-7-13-10/h5,10,13H,2-4,6-7H2,1H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYONFXBJMZUMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCNC(=O)C2CSCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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